molecular formula C6H9F2N3O2S B6935146 N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide

N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide

Cat. No.: B6935146
M. Wt: 225.22 g/mol
InChI Key: FYTZVWHBBPPKQI-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide: is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other scientific research areas.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O2S/c1-11-4-5(2-9-11)14(12,13)10-3-6(7)8/h2,4,6,10H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTZVWHBBPPKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoroethyl group to specific sites on the pyrazole ring . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to such molecules, making the production more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamides to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric complementarity. The difluoroethyl group enhances binding affinity by acting as a lipophilic hydrogen bond donor . This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide stands out due to its specific combination of the pyrazole ring and the difluoroethyl group, which imparts unique chemical and biological properties. Its ability to act as a hydrogen bond donor and its increased metabolic stability make it a valuable compound for various applications.

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